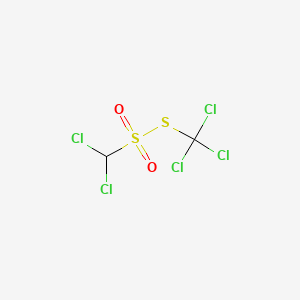
Sulfone, dichloromethyl trichloromethylthio
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfone, dichloromethyl trichloromethylthio: is a chemical compound with the molecular formula C2HCl5O2S2 and a molecular weight of 298.42 g/mol It is known for its unique structure, which includes both dichloromethyl and trichloromethylthio groups attached to a sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfone, dichloromethyl trichloromethylthio typically involves the reaction of trichloromethylthiol with dichloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: Sulfone, dichloromethyl trichloromethylthio is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfone-containing molecules on various biological systems. Its unique structure allows for the exploration of new drug candidates and therapeutic agents .
Industry: Industrially, this compound is valuable in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .
Mechanism of Action
The mechanism of action of sulfone, dichloromethyl trichloromethylthio involves its interaction with molecular targets through its sulfone and thio groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
- Dichloromethyl sulfone
- Trichloromethyl sulfone
- Methyl trichloromethyl sulfone
Comparison: Sulfone, dichloromethyl trichloromethylthio is unique due to the presence of both dichloromethyl and trichloromethylthio groups. This dual functionality provides distinct reactivity and properties compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
31335-41-8 |
|---|---|
Molecular Formula |
C2HCl5O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
trichloro(dichloromethylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2HCl5O2S2/c3-1(4)11(8,9)10-2(5,6)7/h1H |
InChI Key |
RTGLSHVKDMQCCC-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)SC(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















